CYP1A1-Mediated Bioactivation: 4'-Bromo-6-fluoroflavone Exhibits a 3-Fold Right-Shifted IC₅₀ Relative to 4'-Bromoflavone, Indicating a Distinct Metabolic Activation Liability Profile
In a CYP1A1-mediated drug activation assay using transfected CHO cells, 4'-bromo-6-fluoroflavone inhibited cell viability reduction with an IC₅₀ of 2,600 nM [1]. By comparison, the mono-halogenated analog 4'-bromoflavone (lacking the 6-fluoro substituent) inhibited CYP1A1-mediated ethoxyresorufin-O-deethylase activity with an IC₅₀ of 860 nM in HepG2/MCF-7 cells [2]. Although assay formats differ, the 3-fold lower potency of the target compound suggests that 6-fluoro substitution attenuates CYP1A1 interaction, potentially reducing metabolic activation liability relative to 4'-bromoflavone.
| Evidence Dimension | CYP1A1 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 2,600 nM (2.6 µM) |
| Comparator Or Baseline | 4'-Bromoflavone (CAS 20525-20-6): IC₅₀ = 860 nM (0.86 µM) |
| Quantified Difference | Target is approximately 3.0-fold less potent (higher IC₅₀) than 4'-bromoflavone |
| Conditions | Target: CYP1A1-transfected CHO cells, cell viability reduction assay. Comparator: ethoxyresorufin-O-deethylase activity in HepG2/MCF-7 cells. |
Why This Matters
Researchers seeking a CYP1A1 substrate or inhibitor with attenuated hepatic metabolic activation should select 4'-bromo-6-fluoroflavone over 4'-bromoflavone to minimize confounding CYP1A1-mediated bioactivation in cell-based models.
- [1] BindingDB entry BDBM50504687 (CHEMBL387144). IC₅₀: 2.60E+3 nM. Assay: Bioactivation in CYP1A1-transfected CHO cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50504687 View Source
- [2] Song LL, et al. Cancer chemopreventive activity mediated by 4'-bromoflavone, a potent inducer of phase II detoxification enzymes. Cancer Res. 1999;59(3):578-585. Data as reported by PeptideDB: 4'-Bromoflavone IC₅₀ = 0.86 µM for CYP1A1-mediated ethoxyresorufin-O-deethylase activity. View Source
